4-(2-cyanophenyl)benzoic Acid
Overview
Description
4-(2-Cyanophenyl)benzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyano group (-CN) attached to the phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyanophenyl)benzoic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyanophenyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 4-(2-carboxyphenyl)benzoic acid.
Reduction: Formation of 4-(2-aminophenyl)benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
4-(2-Cyanophenyl)benzoic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-Cyanophenyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. This can modulate various biological processes, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Benzoic Acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic Acid: Contains a nitro group instead of a cyano group, leading to different reactivity and applications.
4-Aminobenzoic Acid: Contains an amino group, which significantly alters its chemical properties and biological activity.
Uniqueness: 4-(2-Cyanophenyl)benzoic Acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(2-cyanophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIFVOLYXURHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444047 | |
Record name | 4-(2-cyanophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-44-9 | |
Record name | 4-(2-cyanophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Cyanophenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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